molecular formula C13H15ClN2O3 B4989543 N-(4-chlorobenzyl)-N'-[2-(vinyloxy)ethyl]ethanediamide

N-(4-chlorobenzyl)-N'-[2-(vinyloxy)ethyl]ethanediamide

Cat. No. B4989543
M. Wt: 282.72 g/mol
InChI Key: JOZDYOREDIQJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-N'-[2-(vinyloxy)ethyl]ethanediamide, commonly known as CBVE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. CBVE belongs to the family of N-alkylated ethylenediamines, which are widely used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of CBVE is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. CBVE has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. CBVE has also been shown to inhibit the activity of various viral enzymes, making it a potential candidate for the treatment of viral infections.
Biochemical and Physiological Effects:
CBVE has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. CBVE has also been shown to inhibit the growth of various microorganisms such as bacteria and fungi. In addition, CBVE has been shown to have antioxidant properties, which can help reduce oxidative stress in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of CBVE is its low toxicity, making it a safe compound for use in laboratory experiments. CBVE is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of CBVE is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on CBVE. One potential direction is the development of CBVE-based drugs for the treatment of various diseases such as cancer and viral infections. Another direction is the study of the mechanism of action of CBVE, which could lead to the discovery of new targets for drug development. Additionally, the synthesis of new CBVE derivatives with improved properties could also be an area of future research.
Conclusion:
In conclusion, CBVE is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. Its potential applications in various scientific research fields such as cancer treatment, antimicrobial and antiviral activities, and neurological disorders make it a promising candidate for drug development. Further research on CBVE could lead to the discovery of new drugs and targets for the treatment of various diseases.

Synthesis Methods

The synthesis of CBVE involves the reaction between 4-chlorobenzylamine and 2-(vinyloxy)ethylamine in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of CBVE. The purity of CBVE can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

CBVE has been extensively studied for its potential applications in various scientific research fields. It has been reported to exhibit anticancer, antimicrobial, and antiviral activities. CBVE has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-(2-ethenoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c1-2-19-8-7-15-12(17)13(18)16-9-10-3-5-11(14)6-4-10/h2-6H,1,7-9H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZDYOREDIQJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCNC(=O)C(=O)NCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(4-chlorophenyl)methyl]-N-(2-ethenoxyethyl)oxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.